
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine is a versatile chemical compound with a unique structure that enables a wide range of applications in scientific research. This compound is part of the quinoxaline family, which is known for its significant pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties .
Applications De Recherche Scientifique
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying various biological processes.
Medicine: This compound has potential therapeutic uses due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The compound “4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities . They can interact with their targets and induce changes that result in their therapeutic effects .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence various biochemical pathways, leading to their broad range of biomedical activities .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
Méthodes De Préparation
The synthesis of 4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods focus on optimizing these reactions to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Comparaison Avec Des Composés Similaires
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine is unique due to its specific combination of functional groups. Similar compounds include:
Quinoxaline: A nitrogen-containing heterocyclic compound with a wide range of biological activities.
Sulfonamides: Known for their antimicrobial properties and used in various therapeutic applications.
Morpholine derivatives: These compounds are used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its combined quinoxaline, sulfonyl, and morpholine moieties, which provide a unique set of properties and applications.
Propriétés
IUPAC Name |
4-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-15-7-5-14(6-8-15)13-27(24,25)19-18(23-9-11-26-12-10-23)21-16-3-1-2-4-17(16)22-19/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUUMUIWYUWLOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
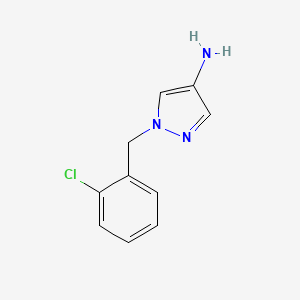
![2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene](/img/structure/B2361630.png)
![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2361633.png)
![Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2361634.png)
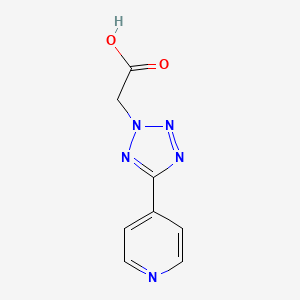
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2361638.png)
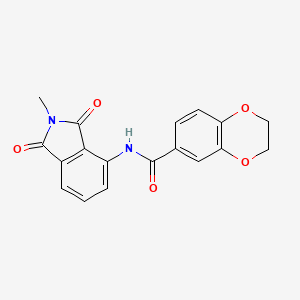
![3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2361640.png)
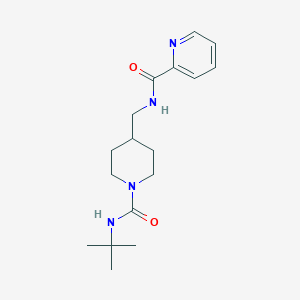
![N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2361643.png)
![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B2361645.png)
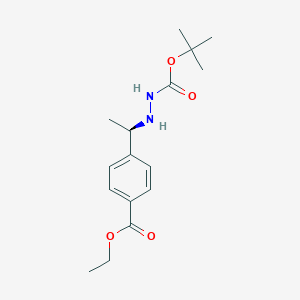
![{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2361648.png)
![methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate](/img/structure/B2361651.png)
